(2R)-2-Methylpyrrolidin-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

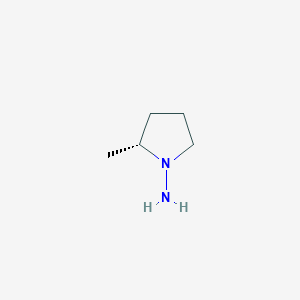

(2R)-2-Methylpyrrolidin-1-amine is a chiral pyrrolidine derivative characterized by a five-membered saturated ring containing one secondary amine group and a methyl substituent at the 2-position in the (R)-configuration. Its molecular formula is C₅H₁₂N₂, with a molecular weight of 100.16 g/mol. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its rigid pyrrolidine scaffold and stereochemical specificity . Its enantiopure form, (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, is commercially available with ≥95% purity, facilitating its use in asymmetric catalysis and drug design .

準備方法

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing (2R)-2-Methylpyrrolidin-1-amine involves the reductive amination of 2-methylpyrrolidine with an appropriate amine source under hydrogenation conditions. Catalysts such as palladium on carbon (Pd/C) are often used in this process.

Chiral Resolution: Another approach is the resolution of racemic 2-methylpyrrolidin-1-amine using chiral acids or bases to separate the enantiomers.

Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of chiral catalysts can enhance the enantiomeric excess of the desired (2R)-enantiomer.

化学反応の分析

Types of Reactions:

Oxidation: (2R)-2-Methylpyrrolidin-1-amine can undergo oxidation reactions to form corresponding imines or oximes.

Reduction: It can be reduced to form various substituted amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like Pd/C.

Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products:

Oxidation: Imines, oximes.

Reduction: Substituted amines.

Substitution: Various alkylated or acylated derivatives.

科学的研究の応用

Chemistry

- Asymmetric Synthesis: (2R)-2-Methylpyrrolidin-1-amine serves as a chiral auxiliary in synthesizing enantiomerically pure compounds, particularly in pharmaceuticals and agrochemicals.

- Catalysis: It is utilized in developing chiral catalysts for various organic reactions, enhancing reaction selectivity and yield.

Biology

- Enzyme Inhibition Studies: The compound is investigated for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating diseases linked to enzyme dysfunction.

- Receptor Binding: Research indicates that this compound can act as a ligand for certain receptors, modulating their activity and potentially influencing neurotransmitter systems.

Medicine

- Pharmaceutical Development: this compound is a key intermediate in synthesizing drugs targeting neurological disorders, including anxiety and depression.

- Therapeutic Potential: Its structural similarity to known pharmacophores allows researchers to explore its efficacy as a therapeutic agent.

Industry

- Production of Fine Chemicals: The compound is used in the synthesis of various fine chemicals and agrochemicals, contributing to advancements in agricultural science.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial properties of pyrrolidine derivatives, including this compound. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate | MRSA |

| Derivative A | Potent | E. coli |

Case Study 2: Neuropharmacological Effects

Research on similar compounds highlighted their effects on cognitive functions. Animal model studies demonstrated that certain derivatives could enhance synaptic plasticity and reduce anxiety-like behaviors, indicating potential applications in treating anxiety disorders.

作用機序

The mechanism by which (2R)-2-Methylpyrrolidin-1-amine exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.

類似化合物との比較

Comparison with Structurally Similar Compounds

(2S)-2-Methylpyrrolidin-1-amine

- Molecular Formula : C₅H₁₂N₂

- Molecular Weight : 100.16 g/mol

- Key Differences : The (2S)-enantiomer shares the same molecular formula but differs in stereochemistry at the 2-position. This enantiomeric distinction can lead to divergent biological activities, such as altered receptor binding or metabolic pathways, as seen in chiral drug candidates .

(2R,5R)-2,5-Dimethylpyrrolidin-1-amine

- Molecular Formula : C₆H₁₄N₂

- Molecular Weight : 114.19 g/mol

- Key Differences : The addition of a methyl group at the 5-position increases lipophilicity (higher Log P) and steric bulk (SMR). This modification may enhance membrane permeability but reduce solubility, impacting pharmacokinetics .

2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine Dihydrochloride

- Molecular Formula : C₇H₁₈Cl₂N₂

- Molecular Weight : 201.14 g/mol

- However, the hydrochloride salt form (95% purity) and increased molecular weight may affect bioavailability and synthetic feasibility .

(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine

- Molecular Formula : C₁₃H₂₀N₂

- Molecular Weight : 204.32 g/mol

- Key Differences : The phenyl group adds aromaticity, significantly increasing Log P and steric parameters (SMR). This structural feature could enhance binding to hydrophobic targets (e.g., CNS receptors) but may compromise solubility .

6-[(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine

- Molecular Formula : C₁₈H₂₅N₅

- Molecular Weight : 311.43 g/mol

- Key Differences: The incorporation of pyridine and 2-methylpropyl groups creates a heterocyclic hybrid structure.

Structural and Physicochemical Analysis

The table below summarizes key parameters for comparative evaluation:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Log P (Predicted) | Steric (SMR) |

|---|---|---|---|---|---|

| (2R)-2-Methylpyrrolidin-1-amine | C₅H₁₂N₂ | 100.16 | 2-Me, (R)-config | 0.25 | 0.85 |

| (2S)-2-Methylpyrrolidin-1-amine | C₅H₁₂N₂ | 100.16 | 2-Me, (S)-config | 0.25 | 0.85 |

| (2R,5R)-2,5-Dimethylpyrrolidin-1-amine | C₆H₁₄N₂ | 114.19 | 2-Me, 5-Me | 0.65 | 1.20 |

| 2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine | C₇H₁₈Cl₂N₂ | 201.14 | Ethylamine side chain | -0.30* | 1.50 |

| (1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine | C₁₃H₂₀N₂ | 204.32 | Phenyl, pyrrolidine | 2.10 | 2.80 |

| 6-[(2R)-Pyridinyl hybrid] | C₁₈H₂₅N₅ | 311.43 | Pyridine, 2-methylpropyl | 1.85 | 3.50 |

*Estimated based on structural similarity to ethylamine derivatives.

Key Trends :

生物活性

(2R)-2-Methylpyrrolidin-1-amine is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural properties allow it to interact with biological systems in diverse ways, making it a subject of extensive research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C5H12N2

- Molecular Weight : 100.16 g/mol

- Structure : The compound features a pyrrolidine ring with a methyl group at the 2-position, contributing to its chiral nature.

The biological activity of this compound primarily involves its role as a ligand that interacts with various enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, affecting biochemical pathways crucial for cellular functions. This interaction often involves hydrogen bonding and hydrophobic interactions, modulating the activity of target molecules.

- Receptor Binding : The compound can bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and anxiety. For example, it has been implicated in modulating orexin receptor activity, which plays a significant role in regulating arousal and appetite .

Pharmacological Applications

- Anxiolytic Effects : Research indicates that this compound exhibits anxiolytic properties in animal models. In studies involving conditioned fear responses in rats, the compound attenuated cardiovascular responses associated with anxiety .

- Antidepressant Activity : Chronic administration of this compound has demonstrated antidepressant-like effects in mouse models. The mechanism appears to involve modulation of neurotransmitter systems linked to depressive states .

- Cognitive Enhancement : Studies have indicated that this compound may enhance learning and memory processes. In rat models, it supported intact declarative and non-declarative memory functions when administered chronically .

Comparative Biological Activity

To further understand the significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2S)-2-Methylpyrrolidin-1-amine | C5H12N2 | Enantiomer with different pharmacological effects |

| N-Methylpyrrolidine | C5H11N | Similar structure but different reactivity |

| Pyrrolidine | C4H9N | Parent compound lacking methyl substitution |

The chirality of this compound imparts unique properties that influence its biological activity differently compared to its enantiomer and other related compounds.

Study 1: Anxiety Reduction

In a study published by Furlong et al., this compound was evaluated for its effects on anxiety-related behaviors in rats. The results indicated significant reductions in anxiety-like behaviors when compared to control groups .

Study 2: Cognitive Function

Dietrich and Jenck's research highlighted the compound's role in enhancing cognitive functions. Rats treated with this compound displayed improved performance in memory tasks compared to untreated subjects .

特性

IUPAC Name |

(2R)-2-methylpyrrolidin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5-3-2-4-7(5)6/h5H,2-4,6H2,1H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLSUQGAZBASBN-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。